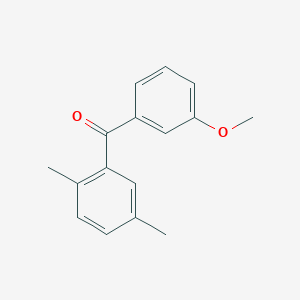

2,5-Dimethyl-3'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3’-methoxybenzophenone can be synthesized through Friedel-Crafts acylation, a common method for preparing benzophenone derivatives. The reaction involves the acylation of 2,5-dimethylbenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-3’-methoxybenzophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the stoichiometry of reactants to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The methyl and methoxy groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

Oxidation: Formation of 2,5-dimethyl-3’-hydroxybenzophenone.

Reduction: Formation of 2,5-dimethyl-3’-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3’-methoxybenzophenone involves its interaction with molecular targets through various pathways:

Photoinitiation: Absorbs UV light and undergoes a photochemical reaction to generate free radicals, initiating polymerization.

Antimicrobial Activity: Interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: The parent compound, lacking the methyl and methoxy groups.

4-Methoxybenzophenone: Contains a methoxy group but lacks the methyl groups.

2,4-Dimethylbenzophenone: Contains two methyl groups but lacks the methoxy group.

Uniqueness

2,5-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and methoxy groups enhances its solubility in organic solvents and its ability to participate in various chemical reactions .

Biologische Aktivität

2,5-Dimethyl-3'-methoxybenzophenone (CAS No. 750633-71-7) is an organic compound that belongs to the family of benzophenones. This compound has garnered attention due to its potential biological activities, particularly in the fields of photoprotection, antimicrobial properties, and its role as a potential therapeutic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.32 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents like ethanol and acetone |

This compound exhibits its biological activity primarily through its ability to absorb ultraviolet (UV) light. This property is crucial for its application in sunscreens and other cosmetic products. The compound functions by absorbing UV radiation and converting it into less harmful forms of energy, thereby protecting skin cells from UV-induced damage.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including:

- Cytochrome P450 enzymes : Involved in drug metabolism and synthesis of cholesterol.

- DNA : Potentially affecting DNA repair mechanisms due to oxidative stress induced by UV exposure.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro assays revealed:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Inhibits the growth of common fungal strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Photoprotective Effects

The compound’s ability to absorb UV radiation makes it a valuable ingredient in sunscreens. Its effectiveness is often compared to other UV filters:

- Comparison with Other Filters : Studies have shown that it provides broad-spectrum protection similar to well-known UV absorbers like octocrylene.

Case Studies

- Clinical Trial on Skin Protection : A study evaluated the effectiveness of formulations containing this compound in preventing sunburn in human subjects. Results indicated a significant reduction in erythema formation compared to control groups.

- In Vitro Study on Bacterial Resistance : A laboratory study assessed the impact of this compound on antibiotic-resistant bacterial strains. The findings suggested that it may enhance the efficacy of certain antibiotics when used in combination.

Toxicology and Safety Profile

Toxicological assessments indicate that while this compound is generally safe for topical application, some studies suggest potential skin irritation at high concentrations. Regulatory guidelines recommend further investigation into long-term exposure effects.

Eigenschaften

IUPAC Name |

(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXFJHFMOIEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640557 |

Source

|

| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-71-7 |

Source

|

| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.